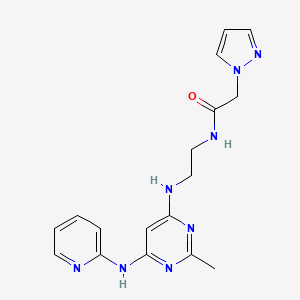

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research has focused on synthesizing novel heterocycles, incorporating pyrimidin-4-yl and pyrazol-1-yl motifs, which are crucial for developing new therapeutic agents. For example, the study by Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, aiming to create compounds with potential biological activities (Rahmouni et al., 2014).

Coordination Complexes and Antioxidant Activity

Another area of interest is the development of coordination complexes using pyrazole-acetamide derivatives and assessing their antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, which were characterized and evaluated for their antioxidant activity, showing significant results (Chkirate et al., 2019).

Antimicrobial and Anticancer Properties

Further investigations include the development of heterocycles incorporating thiadiazole moiety for potential insecticidal and antimicrobial applications, as studied by Fadda et al. (2017), who synthesized new compounds and assessed them against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as imatinib, which also contains a pyrimidinylamino moiety, have been found to specifically inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target protein, thereby affecting the signal transduction cascades it is involved in.

Biochemical Pathways

Given the potential target of tyrosine kinases, it can be inferred that the compound might affect pathways related tocell growth , differentiation , metabolism , and apoptosis . The downstream effects would depend on the specific tyrosine kinase being inhibited and the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific tyrosine kinase being inhibited. Generally, inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, and an increase in programmed cell death or apoptosis .

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-13-22-15(11-16(23-13)24-14-5-2-3-6-18-14)19-8-9-20-17(26)12-25-10-4-7-21-25/h2-7,10-11H,8-9,12H2,1H3,(H,20,26)(H2,18,19,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXRPGCVZIRHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2875582.png)

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B2875587.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)